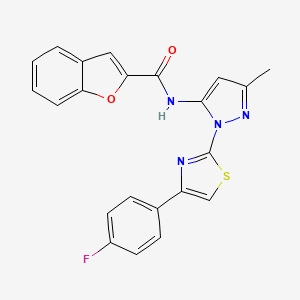![molecular formula C17H11NO5S B3396845 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile CAS No. 1019137-89-3](/img/structure/B3396845.png)
3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile
Übersicht
Beschreibung
The compound “3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile” is a derivative of coumarin . Coumarins are a type of organic compound that are often found in plants and have a wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds often have a high melting point .Wirkmechanismus
Target of Action
Similar compounds, such as coumarin derivatives, have been known to exhibit antimicrobial activity . They are also known to inhibit bacterial DNA gyrase .
Mode of Action
Coumarin derivatives, which this compound is a part of, are known to interact with their targets, leading to inhibition of bacterial dna gyrase . This results in the prevention of DNA replication, thus inhibiting the growth of bacteria .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the dna replication pathway in bacteria, given its inhibitory effect on bacterial dna gyrase .
Result of Action
The compound “3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile” and its related coumarin derivatives have been found to exert significant inhibitory activity against the growth of tested bacterial strains . Some of these compounds have been found to be potent antimicrobial agents .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile in lab experiments is its specificity for HDACs. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This can make it challenging to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile. One area of research is the development of combination therapies that include this compound. It has been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin. Another area of research is the investigation of this compound's potential use in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on gene expression and epigenetic regulation.
Wissenschaftliche Forschungsanwendungen
3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by inhibiting HDACs, which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-(8-methoxy-2-oxochromen-3-yl)sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5S/c1-22-14-7-3-5-12-9-15(17(19)23-16(12)14)24(20,21)13-6-2-4-11(8-13)10-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPMVGXRLZKRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3396852.png)
![N-{5-[(E)-2-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B3396855.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3396858.png)



